tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-prop-2-ynylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h1,12H,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUWQDCWEGBAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate typically involves the reaction of diethanolamine with benzyl chloride under reflux conditions for 1 to 1.5 hours. The reaction mixture is then cooled to 23-28°C, followed by the addition of thionyl chloride. After the reaction is complete, liquid ammonia is introduced, and the mixture is allowed to react for 2.5 to 3.5 hours. The final step involves the addition of di-tert-butyl dicarbonate and stirring for 0.5 to 1 hour, followed by hydrogenation to remove the benzyl group, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate serves as a reagent for creating complex molecules. It is particularly useful in:
- Synthesis of Phosphatidyl Ethanolamines : These compounds are important in cellular signaling and membrane structure.
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxyethyl group can be oxidized to carbonyl compounds. |
| Reduction | Alkyne group can be reduced to alkenes or alkanes. |
| Substitution | Hydroxyethyl group participates in nucleophilic substitutions. |
Biology
The compound has been investigated for its biological applications, particularly in the synthesis of bioactive molecules:
- Synthesis of Ornithine : An important amino acid involved in the urea cycle.
Medicine
Research into the therapeutic potential of this compound has gained traction due to its unique structural features:
- Potential Drug Development : Its functional groups allow interaction with biological targets, leading to modulation of enzyme activity.
| Therapeutic Area | Potential Application |
|---|---|
| Neurodegenerative Diseases | Investigated for use in treatments targeting conditions like Alzheimer’s disease. |
| Antimicrobial Activity | Exhibits properties that may inhibit bacterial growth. |
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the production of fine chemicals and other chemical intermediates:
- Chemical Intermediates Production : Used in the synthesis of various compounds that have applications in pharmaceuticals and agrochemicals.
Case Study 1: Medicinal Chemistry
A study demonstrated that derivatives of this compound showed promise as neuroprotective agents. The compound's ability to form hydrogen bonds facilitated interactions with target proteins involved in neurodegeneration.
Case Study 2: Organic Synthesis
Researchers utilized this compound as a starting material for synthesizing phosphatidylethanolamines, highlighting its role in developing lipid-based drug delivery systems.
Mechanism of Action
The mechanism of action of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate involves its interaction with molecular targets through its functional groups. The hydroxyethyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Compounds with Modified Alkyl/Aryl Substituents
Compounds with Propargyl Substituents
Compounds with Stereochemical Complexity
Key Comparative Insights
Biological Activity
tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, a hydroxyethyl moiety, and a prop-2-yn-1-yl side chain. This combination of functional groups suggests potential biological activity, making it a candidate for further research in drug development and other applications.
The molecular formula of this compound is , with a molecular weight of 229.32 g/mol. The compound exhibits reactivity typical of carbamates, including hydrolysis under acidic or basic conditions, which can lead to the formation of amines and alcohols. The presence of the vinyl group also allows for potential polymerization reactions, enhancing its versatility in biological systems.
Preliminary studies suggest that compounds with similar structures can interact with various enzymes and receptors, influencing metabolic pathways. The electrophilic nature of the carbonyl carbon in the carbamate may allow it to participate in nucleophilic substitution reactions, potentially interacting with biomolecules such as proteins and nucleic acids.
Toxicity and Safety Profile
The compound has been classified with specific safety warnings. It is considered toxic if swallowed (H301) and can cause skin irritation (H315) . Understanding the toxicity profile is crucial for evaluating its suitability as a therapeutic agent.
Interaction Studies
Research indicates that similar carbamate compounds can modulate enzyme activity, particularly in metabolic pathways involving cytochrome P450 enzymes. These interactions can lead to alterations in drug metabolism and efficacy.
Case Studies
A study on related compounds demonstrated that they could inhibit specific enzymes involved in steroidogenesis, suggesting potential applications in treating hormonal disorders . Another investigation focused on the effects of structurally similar compounds on vascular smooth muscle cells, revealing their capacity to modulate gene expression associated with cell proliferation and survival .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-butyl N-(2-hydroxyethyl)carbamate | C₉H₁₉NO₂ | Lacks vinyl group; simpler structure |
| tert-butyl 2-methylbut-3-YN-2-ylcarbamate | C₁₀H₁₇NO₂ | Contains a different alkyne functionality |
| tert-butyl allyl(2-hydroxyethyl)carbamate | C₁₁H₂₃NO₂ | Allyl group instead of methylbutenyl |
| This compound | C₁₂H₂₃NO | Unique structure enhances reactivity and profile |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving carbamate protection, alkyne functionalization, and hydroxyl group introduction. For example:
Step 1 : React tert-butyl carbamate precursors with propargyl bromide in the presence of a base (e.g., K₂CO₃) to install the prop-2-yn-1-yl group.
Step 2 : Introduce the 2-hydroxyethyl moiety via nucleophilic substitution or coupling reactions. Pd-catalyzed cross-coupling (e.g., Sonogashira) may be employed for alkynyl intermediates .
Purification : Use column chromatography (gradient elution with hexane/EtOAc) to isolate the product. Monitor purity via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Analyze , , and DEPT spectra to confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, alkyne protons at δ ~2.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., expected [M+H] peak) .
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond angles and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in a sealed container under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
- First Aid : For skin contact, wash with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Dynamic Effects : Check for restricted rotation in the carbamate group (e.g., diastereotopic protons causing complex splitting). Variable-temperature NMR (VT-NMR) can identify conformational exchange .
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. For example, intramolecular hydrogen bonds (e.g., O–H···O=C) may stabilize specific conformations .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .
Q. What strategies mitigate side reactions during alkyne functionalization in this compound?
- Methodological Answer :
- Protection/Deprotection : Use orthogonal protecting groups (e.g., TBS for hydroxyl) to prevent undesired reactions at the alkyne site .
- Catalytic Optimization : For Cu/Pd-mediated couplings (e.g., Click Chemistry), control ligand ratios (e.g., PPh₃) and reaction temperature to suppress alkyne dimerization .
- In Situ Monitoring : Employ FTIR to track alkyne consumption (C≡C stretch at ~2100 cm) and adjust reaction time .
Q. How does the tert-butyl carbamate group influence the compound’s reactivity in multi-step syntheses?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group slows nucleophilic attacks at the carbamate carbonyl, enhancing selectivity in stepwise reactions (e.g., peptide coupling) .
- Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., TFA/DCM), enabling controlled deprotection without affecting alkyne or hydroxyl moieties .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C, guiding reaction temperature limits .
Q. What are the applications of this compound in bioconjugation or material science?
- Methodological Answer :
- Click Chemistry : The prop-2-yn-1-yl group reacts with azides (e.g., CuAAC reaction) to form triazole-linked bioconjugates. Optimize conditions using CuI/THPTA catalyst in THF/H₂O .
- Polymer Crosslinking : Incorporate into hydrogels via radical-initiated alkyne-ene reactions. Monitor gelation kinetics using rheometry .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility data?
- Methodological Answer :
- Crystallinity Variations : Recrystallize from different solvents (e.g., EtOAc vs. hexane) to assess polymorphic forms. Use DSC to compare melting profiles .
- Impurity Effects : Trace solvents (e.g., DMF) retained during synthesis can lower observed melting points. Purify via preparative HPLC .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
